5-(chloromethyl)-1-(2-methoxyethyl)-3-(thiophen-2-yl)-1H-pyrazole
Overview
Description
5-(chloromethyl)-1-(2-methoxyethyl)-3-(thiophen-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C11H13ClN2OS and its molecular weight is 256.75 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antidepressant Activity
- A study by Mathew, Suresh, and Anbazhagan (2014) synthesized a series of compounds including those with a thiophene-based pyrazoline structure and evaluated their antidepressant activities. It was found that specific compounds in this series showed significant antidepressant effects, with one derivative reducing immobility time significantly in behavioral tests, suggesting potential antidepressant medication properties (Mathew, Suresh, & Anbazhagan, 2014).
Anticancer Properties
- Research by Yushyn, Holota, and Lesyk (2022) discusses the pharmacophore hybridization approach in designing drug-like small molecules with anticancer properties. They proposed a cost-effective synthesis of a novel non-condensed pyrazoline-bearing hybrid molecule, demonstrating its in vitro anticancer activity (Yushyn, Holota, & Lesyk, 2022).
Crystal Structure Analysis
- Kumara et al. (2017) synthesized and analyzed the crystal structure of a compound similar to the one , revealing a three-dimensional network in its crystal structure. This study contributes to the understanding of molecular interactions and crystal packing of such compounds (Kumara et al., 2017).
Antimicrobial Activity
- Patel et al. (2013) focused on the synthesis of pyrazolines based thiazolidin-4-one derivatives, which showed significant antimicrobial activity. This suggests the potential of these compounds in antimicrobial applications (Patel et al., 2013).
Spectroscopic and Quantum Chemical Analysis
- Viji et al. (2020) conducted a study involving spectroscopic and quantum chemical analysis of a compound with a structure similar to the query compound. Their analysis included antimicrobial activity studies, providing insights into the potential biological functions of these compounds (Viji et al., 2020).
Properties
IUPAC Name |
5-(chloromethyl)-1-(2-methoxyethyl)-3-thiophen-2-ylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2OS/c1-15-5-4-14-9(8-12)7-10(13-14)11-3-2-6-16-11/h2-3,6-7H,4-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCLSBJRZFHMIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CC(=N1)C2=CC=CS2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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